molecular formula C7H14N2O2 B2774810 1-(3-Methoxy-propyl)-imidazolidin-2-one CAS No. 1553712-23-4

1-(3-Methoxy-propyl)-imidazolidin-2-one

Cat. No.: B2774810
CAS No.: 1553712-23-4
M. Wt: 158.201
InChI Key: OJUGTWMWSSKCBJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-propyl)-imidazolidin-2-one is a versatile small molecule scaffold with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is a cyclic urea derivative, characterized by the presence of an imidazolidinone ring substituted with a 3-methoxypropyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

1-(3-methoxypropyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGTWMWSSKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553712-23-4
Record name 1-(3-methoxypropyl)imidazolidin-2-one
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Chemical Reactions Analysis

1-(3-Methoxy-propyl)-imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in S-methylation reactions, resulting in the formation of 5-(methylthio)-1-phenyl-4-(m-tolyldiazenyl)-1H-imidazol-2(3H)-one . These reactions typically occur under mild conditions, making the compound suitable for various synthetic applications.

Biological Activity

1-(3-Methoxy-propyl)-imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, affecting cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

  • Receptor Binding: Compounds in this class often interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes involved in metabolic pathways, influencing cellular metabolism and growth.
  • Gene Expression Modulation: By altering the expression of specific genes, these compounds can impact processes like cell differentiation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilic nature of this compound enhances its absorption and distribution within biological systems. The compound's pharmacokinetic profile includes:

  • Absorption: Rapid absorption post-administration due to its lipophilicity.
  • Distribution: High volume of distribution suggests extensive tissue penetration.
  • Metabolism: Metabolized primarily in the liver, with potential interactions affecting metabolic enzymes.

Biological Activity Overview

Biological ActivityObservations
AntimicrobialExhibits activity against various bacterial strains, particularly gram-positive pathogens.
AntifungalDemonstrated efficacy in inhibiting fungal growth in laboratory settings.
CytotoxicityShows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Osteogenic EffectsPromotes osteogenesis via upregulation of osteogenic markers (e.g., RUNX2).

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities of imidazolidinone derivatives similar to this compound:

  • Antimicrobial Studies:
    • A study reported that derivatives exhibited significant antimicrobial properties against Enterococcus faecium biofilms, suggesting their potential use in treating biofilm-associated infections.
  • Cytotoxicity Against Cancer Cells:
    • An investigation into the cytotoxic effects revealed that certain derivatives induce apoptosis in prostate cancer cells through modulation of apoptotic pathways .
  • Bone Regeneration:
    • Research highlighted the ability of related compounds to enhance bone regeneration by activating BMP signaling pathways, crucial for osteoblast differentiation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Methoxy-propyl)-imidazolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthetic approach involves the reaction of a substituted aniline derivative (e.g., 3-methoxypropylamine) with an isocyanate precursor under controlled conditions. Purification typically employs column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane mixtures). Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants to maximize yields (>70%). Structural confirmation is achieved via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR spectroscopy, with mass spectrometry (MS) validating molecular weight .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (target >95%). For structural validation, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}). X-ray crystallography, if single crystals are obtainable, provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

  • Methodological Answer : LogP values (calculated via HPLC or shake-flask methods) indicate lipophilicity, critical for predicting membrane permeability. Aqueous solubility can be measured using nephelometry or UV-spectrophotometry in buffered solutions (pH 1.2–7.4). Thermal stability is assessed via thermogravimetric analysis (TGA), with degradation profiles under nitrogen/air atmospheres .

Advanced Research Questions

Q. How does the 3-methoxypropyl substituent influence the biological activity of imidazolidin-2-one derivatives, and what experimental strategies can elucidate structure-activity relationships (SAR)?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs with varied substituents (e.g., alkyl, halogen, or aryl groups) and testing bioactivity in assays (e.g., enzyme inhibition or cell proliferation). For example, replacing the methoxy group with halogens may enhance target binding via hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like anaplastic lymphoma kinase (ALK) or cytochrome P450 enzymes. Experimental validation includes IC50_{50} determination using enzyme-linked immunosorbent assays (ELISA) .

Q. What analytical methods are recommended for resolving contradictory data in metabolic stability studies of this compound?

  • Methodological Answer : Discrepancies in metabolic half-life (t1/2t_{1/2}) may arise from assay conditions (e.g., liver microsome source, NADPH concentration). Use parallel experiments with human/rodent microsomes and LC-MS/MS to quantify parent compound depletion. Phase I/II metabolism is profiled via high-resolution MS (HRMS) to identify hydroxylated or glucuronidated metabolites. Cross-validate findings with cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers design stability-indicating assays to evaluate this compound under stress conditions?

  • Methodological Answer : Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions identify degradation pathways. HPLC-DAD or UPLC-PDA monitors degradation products, with MS/MS fragmentation mapping structural changes. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life, with statistical modeling (Arrhenius equation) extrapolating long-term stability .

Q. What in silico and in vitro strategies are effective for predicting the toxicological profile of this compound?

  • Methodological Answer : Computational tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and endocrine disruption. In vitro assays include Ames tests (bacterial reverse mutation) for genotoxicity and MTT assays on hepatocyte cell lines (e.g., HepG2) for cytotoxicity. Mitochondrial membrane potential assays (JC-1 staining) and reactive oxygen species (ROS) detection further clarify mechanisms of toxicity .

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